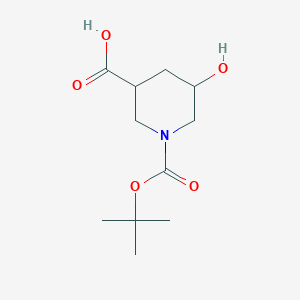

1-Boc-5-Hydroxypiperidine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUHIOXBQRNCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678076 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095010-48-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Boc-5-hydroxypiperidine-3-carboxylic acid: An In-depth Technical Guide

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors and enzymes. Specifically, 1-Boc-5-hydroxypiperidine-3-carboxylic acid is a valuable chiral intermediate, incorporating multiple functional groups—a protected secondary amine, a hydroxyl group, and a carboxylic acid—that allow for diverse chemical modifications and the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutics where precise control over stereochemistry and functionality is paramount for achieving desired pharmacological activity and minimizing off-target effects.

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring both technical accuracy and practical applicability.

Strategic Approach to the Synthesis

The most logical and convergent synthetic strategy for this compound commences with the readily available starting material, 5-hydroxynicotinic acid. The synthesis unfolds in two key transformations:

-

Catalytic Hydrogenation: The aromatic pyridine ring of 5-hydroxynicotinic acid is reduced to the corresponding piperidine, yielding 5-hydroxypiperidine-3-carboxylic acid. This step is critical for establishing the core piperidine scaffold and introduces two stereocenters.

-

Boc Protection: The secondary amine of the newly formed piperidine is selectively protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is essential for preventing undesired side reactions in subsequent synthetic steps and for modulating the reactivity of the molecule.

This two-step approach is advantageous due to its efficiency, use of commercially available starting materials, and the ability to control the introduction of key functional groups.

Caption: Overall synthetic workflow for this compound.

Part 1: Catalytic Hydrogenation of 5-Hydroxynicotinic Acid

The reduction of the pyridine ring in 5-hydroxynicotinic acid is a pivotal step that establishes the piperidine core. Heterogeneous catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and scalability.

Mechanistic Considerations and Catalyst Selection

The hydrogenation of pyridines involves the addition of hydrogen across the double bonds of the aromatic ring, a process that is energetically demanding and requires a suitable catalyst to lower the activation energy. The reaction typically proceeds through a series of intermediates, including di- and tetrahydropyridines, before yielding the fully saturated piperidine.

The choice of catalyst is crucial for achieving high conversion and selectivity. For the hydrogenation of pyridine derivatives, rhodium and platinum-based catalysts are particularly effective.[1][2] Specifically, rhodium on carbon (Rh/C) is a highly active catalyst for the hydrogenation of aromatic rings and is often favored for its ability to operate under relatively mild conditions.[3] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another powerful catalyst for this transformation, often used in acidic media to enhance its activity, though it can also be effective in neutral solvents for substrates containing a carboxylic acid group.[2][4]

A key consideration in this step is the stereochemical outcome of the reduction. The hydrogenation of a substituted pyridine ring, such as in 5-hydroxynicotinic acid, creates two new stereocenters at the C3 and C5 positions of the piperidine ring. The relative stereochemistry of the hydroxyl and carboxylic acid groups (cis or trans) is determined by the mode of hydrogen addition to the pyridine ring on the catalyst surface. Typically, catalytic hydrogenation of pyridines tends to favor the formation of the cis isomer, where both substituents are on the same face of the piperidine ring. This is due to the substrate adsorbing onto the catalyst surface on one side, followed by the delivery of hydrogen from the catalyst surface to that same face.

Sources

A Technical Guide to the Stereoselective Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged motif in modern drug discovery, appearing in a vast array of pharmaceuticals and natural products.[1] The introduction of stereocenters into this heterocyclic system profoundly influences its pharmacological activity, making the development of stereoselective synthetic routes a critical endeavor for medicinal chemists. This guide provides an in-depth technical overview of a robust and scientifically validated strategy for the stereoselective synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid, a chiral building block with significant potential for the development of novel therapeutics. The precise spatial arrangement of the hydroxyl and carboxylic acid functionalities on the piperidine ring offers a unique three-dimensional pharmacophore that can be exploited for targeted drug design.

This document is intended for researchers, scientists, and drug development professionals. It will detail a chemoenzymatic approach, which leverages the high selectivity of enzymes to establish the key stereocenters, followed by chemical transformations to yield the final product. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring both scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ), suggests a disconnection strategy that hinges on the formation of a key intermediate: a cis-3,5-dihydroxypiperidine derivative. This approach allows for the stereocontrolled installation of the two hydroxyl groups, which can then be differentiated in a subsequent selective oxidation step.

Our proposed forward synthesis, therefore, commences with the construction of a suitably protected cis-3,5-dihydroxypiperidine. A chemoenzymatic approach is particularly well-suited for this purpose, offering high diastereo- and enantioselectivity.[2] Subsequent selective oxidation of the primary hydroxyl group to a carboxylic acid, followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, will furnish the target molecule.

Visualizing the Synthetic Pathway

Caption: Proposed synthetic route for (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid.

Part 1: Chemoenzymatic Synthesis of the Chiral Diol Intermediate

The cornerstone of this synthesis is the creation of the enantiopure diol intermediate, (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine. A highly efficient method to achieve this is through the enzymatic desymmetrization of the corresponding meso-diol. This strategy avoids the challenges of creating two contiguous stereocenters through purely chemical asymmetric methods.

Rationale for the Chemoenzymatic Approach

Enzymes, as chiral catalysts, can exhibit exquisite selectivity in discriminating between enantiotopic groups in a prochiral or meso substrate. In this case, a lipase can selectively acylate one of the two hydroxyl groups of meso-N-benzyl-cis-3,5-dihydroxypiperidine, leading to a non-racemic monoacetate product with high enantiomeric excess.[2] This enzymatic resolution is often performed under mild conditions and can be highly scalable.

Experimental Protocol: Synthesis of (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine

Step 1: Synthesis of meso-N-Benzyl-cis-3,5-dihydroxypiperidine

The synthesis of the starting meso-diol can be achieved through established literature procedures, for instance, via a five-step synthesis from N-benzylglycinate.[2]

Step 2: Enzymatic Desymmetrization

-

To a solution of meso-N-benzyl-cis-3,5-dihydroxypiperidine (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether) is added vinyl acetate (3.0 eq).

-

Lipase from Pseudomonas cepacia (Lipase PS-C, Amano) is added (typically 10-50% by weight of the substrate).

-

The suspension is stirred at room temperature (or slightly elevated, e.g., 30-40 °C) and the reaction is monitored by chiral HPLC or GC.

-

Upon reaching approximately 50% conversion, the enzyme is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the resulting mixture of monoacetate and unreacted diol is separated by column chromatography on silica gel to afford the desired (3R,5S)-N-benzyl-5-acetoxy-3-hydroxypiperidine.

Step 3: Hydrolysis of the Monoacetate

-

The purified monoacetate is dissolved in methanol.

-

Potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature until complete deacetylation is observed by TLC.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (3R,5S)-N-benzyl-3,5-dihydroxypiperidine as a pure enantiomer.

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| Enzymatic Acetylation | (3R,5S)-N-Benzyl-5-acetoxy-3-hydroxypiperidine | ~45% | >99% |

| Hydrolysis | (3R,5S)-N-Benzyl-3,5-dihydroxypiperidine | >95% | >99% |

Part 2: Selective Oxidation and Functional Group Manipulation

With the chiral diol in hand, the next critical step is the selective oxidation of the primary hydroxyl group at the C5 position to a carboxylic acid, without affecting the secondary hydroxyl group at the C3 position.

Rationale for Selective Oxidation

The differentiation of primary and secondary alcohols is a classic challenge in organic synthesis. TEMPO-mediated oxidation systems have proven to be highly effective for the selective oxidation of primary alcohols to carboxylic acids under mild conditions. The use of (diacetoxyiodo)benzene (BAIB) as the terminal oxidant in the presence of catalytic TEMPO provides a clean and efficient transformation.

Experimental Protocol: Synthesis of the Hydroxy Ester Intermediate

Step 1: Selective Oxidation to the Carboxylic Acid

-

To a solution of (3R,5S)-N-benzyl-3,5-dihydroxypiperidine (1.0 eq) in a mixture of acetonitrile and water (2:1) is added 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.

-

The pH of the aqueous layer is adjusted to ~3 with 1 M HCl, and the product is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylic acid.

Step 2: Esterification

-

The crude carboxylic acid is dissolved in methanol.

-

The solution is cooled to 0 °C, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated.

-

Purification by column chromatography on silica gel affords methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate.

Part 3: Final Deprotection and Boc Protection

The final steps of the synthesis involve the removal of the N-benzyl protecting group and the introduction of the Boc group to yield the target molecule.

Rationale for Protecting Group Strategy

The benzyl group serves as a robust protecting group for the piperidine nitrogen throughout the initial synthetic steps. Its removal via catalytic hydrogenation is a clean and high-yielding transformation. The subsequent introduction of the Boc group is a standard procedure that provides a stable, yet readily cleavable, protecting group often required for further synthetic manipulations or for biological screening.

Experimental Protocol: Synthesis of (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid (1)

Step 1: N-Debenzylation and Hydrolysis

-

Methyl (3S,5R)-N-benzyl-5-hydroxypiperidine-3-carboxylate (1.0 eq) is dissolved in methanol.

-

Palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting crude amino ester is dissolved in a mixture of tetrahydrofuran and water.

-

Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester hydrolysis is complete.

Step 2: N-Boc Protection

-

To the crude amino acid solution from the previous step, cooled to 0 °C, is added a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in tetrahydrofuran.

-

The pH of the reaction mixture is maintained at ~9-10 by the addition of a 1 M aqueous solution of sodium hydroxide.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted Boc₂O.

-

The aqueous layer is acidified to pH ~3 with 1 M HCl and then extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid ( 1 ).

Conclusion and Future Outlook

The chemoenzymatic strategy outlined in this technical guide provides a reliable and stereocontrolled route to (3S,5R)-1-Boc-5-hydroxypiperidine-3-carboxylic acid. By leveraging the selectivity of enzymatic desymmetrization, the challenging task of establishing the cis-3,5-disubstituted stereochemistry is efficiently addressed. The subsequent chemical transformations are robust and well-precedented, allowing for the synthesis of the target molecule in high purity and with excellent stereochemical integrity.

This versatile chiral building block can serve as a valuable starting material for the synthesis of a diverse range of complex molecules, including novel pharmaceutical candidates. The orthogonal protecting groups and the distinct functionalities of the hydroxyl and carboxylic acid groups offer numerous handles for further chemical elaboration, opening avenues for the exploration of new chemical space in drug discovery programs.

References

-

Furukawa, K., Shibuya, M., & Yamamoto, Y. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. Organic Letters, 17(9), 2282–2285. [Link]

- Bäckvall, J.-E., & Juntunen, S. K. (2002). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Journal of the American Chemical Society, 124(44), 12944–12945. [https://pubs.acs.org/doi/10.1021/ja027685+

-

Martin, C., Trajkovic, M., & Fraaije, M. W. (2020). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase. Angewandte Chemie International Edition, 59(12), 4869-4872. [Link]

-

Hartwieg, C., Priess, J., Schuetz, H., Rufle, D., Valente, C., Bury, C., La Vecchia, L., & Francotte, E. (2014). 3,5-Disubstituted Piperidine Derivatives - A Scalable Route to all Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127. [Link]

-

Mori, Y., Ogawa, Y., Mochizuki, A., Nakamura, Y., Sugita, C., Miyazaki, S., ... & Nishi, T. (2012). Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682. [Link]

-

Tanaka, H., et al. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry, 21(18), 5907-5922. [Link]

-

Voskressensky, L. G., & Varlamov, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

-

Renata, H., & Zwick, C. R. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(5), 1086-1100. [Link]

-

Zhang, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]

-

France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(40), 18337-18344. [Link]10.1021/jacs.2c07143)

Sources

An In-depth Technical Guide to 1-Boc-5-hydroxypiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted piperidine rings are a privileged motif, frequently incorporated into pharmacologically active agents due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional orientation. Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid stands out as a versatile building block, offering a trifecta of reactive handles for intricate molecular construction. This guide provides an in-depth technical overview of its chemical properties, synthetic routes, and diverse applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the CAS Number 1095010-48-2, is a chiral heterocyclic compound featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[] This bulky protecting group serves a crucial role in modulating the reactivity of the piperidine nitrogen and influencing the conformational preference of the ring. The molecule also possesses two key functional groups: a secondary hydroxyl group at the 5-position and a carboxylic acid at the 3-position. These functional groups are the primary sites for subsequent chemical modifications, making this compound a highly valuable intermediate in multi-step syntheses.[2]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and formulation. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer certain properties based on its structure and data from closely related analogs.

| Property | Value/Information | Source |

| CAS Number | 1095010-48-2 | [] |

| Molecular Formula | C₁₁H₁₉NO₅ | [] |

| Molecular Weight | 245.27 g/mol | [] |

| Appearance | Solid | - |

| Melting Point | Data not available. For the analog (S)-1-Boc-piperidine-3-carboxylic acid, the melting point is 165-169 °C. | [3] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely limited due to the Boc group. The analog (S)-1-Boc-3-hydroxypiperidine is soluble in methanol. | [4] |

| pKa | Data not available. The carboxylic acid moiety is expected to have a pKa in the range of 4-5, typical for carboxylic acids. | - |

| Storage | Store at room temperature. | [] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. Below are the expected spectral features for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational rigidity imparted by the piperidine ring. Key expected signals include:

-

A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

-

A series of multiplets in the region of 1.5-4.5 ppm corresponding to the piperidine ring protons. The protons adjacent to the hydroxyl and carboxylic acid groups would likely appear further downfield.

-

A broad singlet corresponding to the hydroxyl proton, the chemical shift of which will be dependent on the solvent and concentration.

-

A broad singlet for the carboxylic acid proton, typically observed downfield (>10 ppm), though it may not always be visible.

-

-

¹³C NMR: The carbon NMR spectrum would provide valuable information on the carbon framework. Expected signals include:

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

A signal around 28 ppm for the methyl carbons of the Boc group.

-

Signals in the range of 30-70 ppm for the carbons of the piperidine ring. The carbons bearing the hydroxyl and carboxylic acid groups would be expected at the lower end of this range.

-

A signal for the carbonyl carbon of the Boc group, typically around 155 ppm.

-

A signal for the carboxylic acid carbonyl carbon, expected in the range of 170-180 ppm.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band in the region of 3300-2500 cm⁻¹ for the carboxylic acid.

-

A sharp O-H stretching band around 3400 cm⁻¹ for the alcohol.

-

A strong C=O stretching band for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the urethane carbonyl of the Boc group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in positive ion mode. A characteristic fragmentation pattern would involve the loss of the Boc group (a loss of 100 amu) or the tert-butyl group (a loss of 57 amu).[6] Further fragmentation of the piperidine ring would also be observed.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step sequences starting from readily available precursors.

Synthetic Strategies

Caption: A potential synthetic workflow for this compound.

A chemoenzymatic approach has been reported for the preparation of related non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, highlighting the use of enzymes for selective transformations on the piperidine scaffold.[7]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, allowing for selective modifications at its three key functional sites.

Caption: Reactivity map of this compound.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can readily undergo standard transformations:

-

Esterification: Formation of esters can be achieved under acidic conditions with an alcohol (Fischer esterification) or by using coupling agents. For example, esterification with methanol can be catalyzed by a heterogeneous catalyst like UiO-66-NH₂.[8] The Yamaguchi esterification, which proceeds via a mixed anhydride, is a mild and efficient method for synthesizing highly functionalized esters.[9][10]

-

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry. The use of coupling reagents is common to activate the carboxylic acid.[11] Niobium(V) oxide has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines.[12]

-

-

Reactions of the Hydroxyl Group: The secondary alcohol can be functionalized in several ways:

-

Oxidation: Mild oxidation can convert the hydroxyl group to a ketone, providing another point for diversification.

-

Etherification: Formation of ethers can be accomplished under basic conditions (e.g., using sodium hydride) followed by treatment with an alkyl halide.

-

Esterification: The hydroxyl group can also be acylated to form esters.

-

-

Reactions of the Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine. This free amine can then be further functionalized, for example, through reductive amination or acylation.

Applications in Research and Drug Development

Substituted piperidines are ubiquitous in pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for creating libraries of complex molecules for screening in drug discovery programs.[]

Its analogs, such as (S)-1-Boc-3-hydroxypiperidine, are key intermediates in the synthesis of important drugs like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[14][15] The ability to introduce chirality and multiple points of diversity makes these types of building blocks highly sought after.[16] The tetrazole moiety, often used as a bioisostere for carboxylic acids, can be incorporated into molecules using building blocks with similar functionalities, further expanding the chemical space accessible to medicinal chemists.[17]

Experimental Protocols

While specific, validated protocols for this compound are not detailed in the available search results, the following represent general procedures for key transformations that can be adapted by a skilled synthetic chemist.

General Protocol for Esterification (Yamaguchi Esterification)

This protocol is a mild and effective method for the esterification of sterically hindered substrates.[9][10]

-

To a solution of this compound (1.0 eq) in anhydrous toluene is added triethylamine (2.2 eq).

-

2,4,6-trichlorobenzoyl chloride (1.1 eq) is added dropwise at room temperature, and the mixture is stirred for 2 hours.

-

A solution of the desired alcohol (2.0 eq) and 4-dimethylaminopyridine (DMAP) (4.0 eq) in anhydrous toluene is then added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for Amidation

This protocol describes a standard peptide-type coupling reaction.

-

To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) is added a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

Based on information for analogous compounds, this compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature, with a protected amine, a hydroxyl group, and a carboxylic acid, provides chemists with multiple avenues for structural elaboration. While detailed physicochemical and spectroscopic data for this specific compound are not widely published, its utility can be confidently inferred from the extensive chemistry of related piperidine derivatives. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

-

ChemWhat. (n.d.). (S)-1-Boc-3-hydroxypiperidine CAS#: 143900-44-1. Retrieved from [Link]

- Jakubowska, A., Kulig, K., Guzior, N., & Malawska, B. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449–455.

- Kovács, L., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (R)-. Retrieved from [Link]

- Kumar, A., Singh, S. K., & Sharma, C. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 11(52), 32968–32978.

- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(1), 123-129.

- Wang, Y., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 912-923.

-

precisionFDA. (n.d.). 1-BOC-3-HYDROXYPIPERIDINE, (S)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal amidation of Boc-Phe-OH with benzylamine. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- Tamura, M., et al. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-3-hydroxypiperidine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubChem. (n.d.). 5-hydroxypiperidine-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoenzymatic preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. Retrieved from [Link]

- Beilstein-Institut. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1684–1694.

- PubMed. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-55.

- Google Patents. (n.d.). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

- National Institutes of Health. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Future Journal of Pharmaceutical Sciences, 10(1), 22.

-

ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]

Sources

- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]

- 4. chemwhat.com [chemwhat.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yamaguchi Esterification [organic-chemistry.org]

- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 14. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 17. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

The Strategic Role of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in over 100 commercially available drugs underscores its significance as a privileged scaffold.[2] The conformational rigidity of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with biological targets.[2] This inherent "3D shape" provides a distinct advantage over flat aromatic systems in exploring protein-ligand interactions.[2] Among the vast array of functionalized piperidines, 1-Boc-5-hydroxypiperidine-3-carboxylic acid emerges as a particularly valuable building block, offering a unique combination of a protected nitrogen, a hydroxyl group, and a carboxylic acid function. This trifunctional scaffold provides medicinal chemists with a versatile tool to introduce conformational constraint and key pharmacophoric features into drug candidates targeting a wide array of diseases.

Commercial Availability: Securing the Starting Material

This compound is accessible through various chemical suppliers, ensuring its availability for research and development purposes. The following table summarizes the offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| Aladdin Scientific Corporation | B179376 | ≥95% | 250mg, 1g, 5g |

| Cenmed Enterprises | C007B-049173 | Not Specified | Inquire |

| BOC Sciences | 1095010-48-2 | Not Specified | Inquire |

Proposed Synthesis of this compound: A Step-by-Step Protocol

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted piperidines. The proposed pathway commences with the catalytic hydrogenation of pyridine-3,5-dicarboxylic acid, followed by Boc protection and a subsequent stereoselective reduction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Catalytic Hydrogenation of Pyridine-3,5-dicarboxylic acid

The catalytic hydrogenation of substituted pyridines is a well-established method for the synthesis of the corresponding piperidines.[3][4] The use of Adams' catalyst (PtO2) in a protic solvent like glacial acetic acid is effective for this transformation.[3][5]

-

To a solution of pyridine-3,5-dicarboxylic acid (1 equivalent) in glacial acetic acid, add a catalytic amount of PtO2 (e.g., 5 mol%).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the reaction at room temperature for 6-10 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain piperidine-3,5-dicarboxylic acid. This intermediate can often be used in the next step without further purification.

Step 2: N-Boc Protection

The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a standard procedure to prevent its interference in subsequent reactions.[6]

-

Dissolve the crude piperidine-3,5-dicarboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of 50% ethanol and water).

-

Add a base, such as sodium carbonate (yellow soda ash), to the solution.[6]

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

After the reaction is complete, neutralize the solution with a mild acid (e.g., citric acid or dilute HCl) to a pH of 6-7.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperidine-3,5-dicarboxylic acid.

Step 3: Stereoselective Reduction of a Carboxylic Acid

-

For a racemic mixture or a specific diastereomer, a borane-based reducing agent (e.g., BH3·THF) could be employed, potentially with substrate-controlled diastereoselectivity. The relative orientation of the two carboxylic acid groups in the starting material will influence the stereochemical outcome of the reduction.

-

For an enantioselective synthesis, a chiral auxiliary or a chiral reducing agent would be necessary. This would likely involve a more complex synthetic route starting from a chiral precursor.

A general procedure for a non-stereoselective or substrate-controlled stereoselective reduction is as follows:

-

Dissolve 1-Boc-piperidine-3,5-dicarboxylic acid (1 equivalent) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of the chosen reducing agent (e.g., borane-tetrahydrofuran complex) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of methanol or water.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired this compound isomer(s).

Applications in Drug Discovery: A Scaffold for Innovation

The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of complex molecules with therapeutic potential. Substituted piperidines are key components in a wide range of drug candidates, including ligands for G-protein coupled receptors (GPCRs) and protease inhibitors.[1][8]

Caption: Key application areas for this compound in drug discovery.

GPCR Ligands: The piperidine scaffold can serve as a rigid core to orient pharmacophoric groups for optimal interaction with GPCR binding pockets. The hydroxyl and carboxylic acid moieties of the title compound can act as hydrogen bond donors and acceptors, respectively, or as points for further chemical elaboration to fine-tune ligand-receptor interactions.

Protease Inhibitors: The constrained nature of the piperidine ring can be used to mimic the transition state of peptide hydrolysis, a common strategy in the design of protease inhibitors. The substituents on the ring can be designed to interact with the specific subsites of the target protease.

Constrained Peptidomimetics: The carboxylic acid group allows for the incorporation of this building block into peptide sequences via standard amide bond formation. The resulting structure will have a conformationally restricted piperidine ring within the peptide backbone, which can be used to stabilize specific secondary structures, such as turns or helices, that are important for biological activity.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its trifunctional nature provides a versatile platform for the design and synthesis of novel drug candidates. The proposed synthetic route, based on well-established chemical transformations, offers a practical approach for its preparation in the laboratory. As the demand for conformationally constrained and functionally diverse scaffolds continues to grow in drug discovery, the strategic application of this compound is poised to contribute to the development of the next generation of therapeutics.

References

-

Aladdin Scientific Corporation. This compound B179376. Labcompare.com. [Link]

-

Cenmed Enterprises. This compound (C007B-049173). [Link]

-

Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry, 70(24), 10182–10185. [Link]

-

National Center for Biotechnology Information. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. PubChem Compound Database. [Link]

-

Nikolaieva, Y., Nikolaiev, O., & Kliachyna, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1367. [Link]

- Reddymasu, S. S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. [No direct link available]

-

Svobodová, L., Skopal, L., & Kuneš, J. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3086. [Link]

-

Wang, T., et al. (2019). Design of bivalent ligands targeting putative GPCR dimers. Acta Pharmaceutica Sinica B, 9(3), 447-461. [Link]

- Wang, X. (2013). Method for synthesizing 1-BOC-3-piperidone.

-

Zhumanova, A. A., et al. (2020). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts Modified with Chitosan. Petroleum Chemistry, 60(8), 924-930. [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

Hotha, S., & Tripathi, A. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. [Link]

-

ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

-

RSC Publishing. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]

-

Zampieri, D., Romano, M., Menegazzi, R., & Mamolo, M. G. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209. [Link]

-

Zhang, X., et al. (2018). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 8(1), 16053. [Link]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

PubMed. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 7. Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design of bivalent ligands targeting putative GPCR dimers - PMC [pmc.ncbi.nlm.nih.gov]

discovery and origin of substituted hydroxypiperidine carboxylic acids

An In-Depth Technical Guide to the Discovery and Origin of Substituted Hydroxypiperidine Carboxylic Acids

Introduction: A Scaffold of Significance

Substituted hydroxypiperidine carboxylic acids represent a fascinating and vital class of heterocyclic compounds. Characterized by a six-membered piperidine ring functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, these molecules are more than mere chemical curiosities. Their rigid, chiral structure makes them invaluable building blocks, or "scaffolds," in the realm of medicinal chemistry and drug development.[1][2] From their origins as secondary metabolites in plants and microorganisms to their current status as key intermediates in the synthesis of blockbuster drugs, their journey is a compelling narrative of scientific discovery and synthetic innovation.

These compounds exhibit a wide spectrum of biological activities, including potential neuroprotective, antioxidant, and antimicrobial properties.[1][3] Their true power, however, lies in their utility as chiral intermediates. The precise three-dimensional arrangement (stereochemistry) of the hydroxyl and carboxylic acid groups is crucial for their biological function and their ability to interact with specific enzyme or receptor targets.[1] For instance, the (S)-enantiomer of N-Boc-3-hydroxypiperidine is a critical component in the synthesis of ibrutinib, an anticancer drug used to treat B-cell malignancies.[4][5] This guide provides a comprehensive exploration of the dual origins of these compounds—their discovery in the natural world and the evolution of their synthesis in the laboratory.

Part 1: Natural Origins - Nature's Blueprint

The story of hydroxypiperidine carboxylic acids begins in nature. These compounds are classified as alkaloids, a group of naturally occurring nitrogen-containing organic compounds, primarily found in plants, but also in bacteria and fungi.[6][7] In these organisms, they often serve as defense mechanisms against herbivores and pathogens.[6]

The discovery of specific substituted hydroxypiperidine carboxylic acids is often linked to the isolation and characterization of more complex natural products.

-

(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid: This stereoisomer is a key structural component of tetrazomine, a cytotoxic alkaloid isolated from Streptomyces species. Its presence contributes to the molecule's rigid bicyclic structure, which is essential for its biological activity.[1]

-

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid: This isomer, also known as (2S,4R)-4-hydroxypipecolic acid, has been identified in various plants, including Calliandra pittieri and Peganum harmala.[8]

-

5-Hydroxypiperidine-2-carboxylic acid: This compound is a naturally occurring metabolite of the essential amino acid L-lysine in organisms ranging from bacteria to mammals.[3] In some bacteria, it has been shown to function as a siderophore, a small molecule that binds and transports iron, which is crucial for bacterial survival and virulence.[3]

The natural occurrence of these compounds, while not always in high abundance, provided the initial blueprint for chemists. It demonstrated the biological relevance of this particular scaffold and inspired the development of methods to produce them and their analogs on a larger scale for pharmacological investigation.

Part 2: Synthetic Origins - From Lab Bench to Industrial Scale

The demand for enantiomerically pure substituted hydroxypiperidine carboxylic acids, driven by the pharmaceutical industry, spurred the development of robust synthetic routes. The challenge lies not just in constructing the piperidine ring but in precisely controlling the stereochemistry of the multiple chiral centers.

Classical Approach: Chemical Resolution

Early synthetic strategies often produced a racemic mixture (an equal mixture of both enantiomers), which then had to be separated. This process, known as chemical resolution, remains a viable, if sometimes inefficient, method.

The core principle involves reacting the racemic piperidine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

A common starting material for many of these syntheses is 3-hydroxypyridine, which is first hydrogenated to produce racemic 3-hydroxypiperidine.

This protocol is adapted from methodologies described in the patent literature.[9]

Step 1: Hydrogenation of 3-Hydroxypyridine

-

Charge a high-pressure autoclave with 3-hydroxypyridine (1 part by weight), 5% Rhodium on Carbon (Rh/C) catalyst (0.01 parts), and water (1 part by volume).

-

Pressurize the vessel with hydrogen gas to 5 MPa.

-

Heat the reaction mixture to 90°C and maintain for 48 hours with vigorous stirring.

-

Cool the reactor to room temperature, vent the hydrogen, and filter the mixture to recover the Rh/C catalyst.

-

Remove the water from the filtrate under reduced pressure.

-

Distill the residue under high vacuum to yield racemic 3-hydroxypiperidine as a white solid. Causality: Rhodium on carbon is an effective catalyst for the reduction of the aromatic pyridine ring to a saturated piperidine ring under high pressure. The filtration step is critical for removing the expensive and reusable catalyst.

Step 2: Resolution and Boc-Protection

-

Dissolve the racemic 3-hydroxypiperidine (1 part) and the resolving agent, D-pyroglutamic acid (1 part), in ethanol by heating to reflux.

-

Allow the solution to cool slowly to room temperature, which will cause the (S)-3-hydroxypiperidine D-pyroglutamate salt to selectively crystallize.

-

Isolate the solid salt by filtration and wash with cold ethanol.

-

Dissolve the isolated salt in water and adjust the pH to >10 with a suitable base (e.g., NaOH).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the basic solution and stir at 20-30°C for 4-6 hours.

-

Extract the aqueous solution with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine. Causality: The formation of diastereomeric salts allows for separation based on differential solubility. The subsequent Boc-protection step is performed under basic conditions to ensure the piperidine nitrogen is deprotonated and acts as a nucleophile, reacting with (Boc)₂O to form the stable carbamate. This protecting group is essential for many subsequent synthetic transformations.[4]

Modern Approach: Chemo-enzymatic Synthesis

While effective, chemical resolution has drawbacks, including the loss of at least 50% of the material (the unwanted enantiomer) and often requiring multiple recrystallization steps. Modern approaches favor asymmetric synthesis, where the desired chirality is installed directly. Chemo-enzymatic methods have emerged as a powerful, green, and highly efficient alternative.[4][5]

This strategy uses an enzyme, typically a ketoreductase (KRED), to reduce a prochiral ketone (a molecule that can be converted into a chiral one) with very high stereoselectivity. To regenerate the expensive NADPH cofactor required by the KRED, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a cheap substrate, is often employed.[5]

This protocol is based on the highly efficient enzymatic reduction of N-Boc-3-piperidone.[5]

Step 1: Substrate Preparation (Oxidation)

-

Synthesize N-Boc-3-piperidone from racemic N-Boc-3-hydroxypiperidine via an oxidation reaction (e.g., using TEMPO/sodium hypochlorite). This step is necessary to create the prochiral ketone substrate for the enzyme.[4]

Step 2: Biocatalytic Asymmetric Reduction

-

Prepare a reaction buffer (e.g., 100 mM PBS, pH 6.5).

-

To the buffer, add the substrate N-Boc-3-piperidone (e.g., to a final concentration of 100 g/L).

-

Add D-glucose (1.3 equivalents) as the sacrificial substrate for cofactor regeneration.

-

Add the cofactor NADP⁺ (e.g., 0.2 g/L).

-

Initiate the reaction by adding the biocatalyst, which can be whole E. coli cells co-expressing the desired ketoreductase and glucose dehydrogenase, or the cell-free extract of these cells.[5]

-

Maintain the reaction at the optimal temperature (e.g., 35°C) with gentle agitation for 24 hours.[5]

-

Monitor the reaction for conversion of the ketone substrate and enantiomeric excess (e.e.) of the alcohol product using techniques like GC or chiral HPLC. Causality: The ketoreductase enzyme has a precisely shaped active site that binds the ketone in a specific orientation, allowing the hydride transfer from NADPH to occur on only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol. The GDH enzyme simultaneously oxidizes glucose to gluconolactone, reducing NADP⁺ back to NADPH, thus recycling the cofactor for the main reaction. This makes the process economically viable.

Comparison of Synthetic Methods

The choice of synthetic route depends on factors like scale, cost, required purity, and available technology.

| Method | Starting Material | Key Step | Typical Yield (for desired enantiomer) | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |

| Chemical Resolution | Racemic 3-Hydroxypiperidine | Diastereomeric Salt Crystallization | < 50% (Theoretical Max) | Often >98% after recrystallization | Well-established, robust technology | Inherently wasteful (loses >50% of material), can be labor-intensive |

| Asymmetric Catalysis | Achiral Precursors | Chiral Catalyst-mediated reaction | 35-70% | Variable, can be >99% | Direct formation of chiral product | Often requires multi-step synthesis, expensive catalysts |

| Chemo-enzymatic | N-Boc-3-piperidone | Biocatalytic Reduction | > 95% | > 99% | Extremely high selectivity, mild/green conditions, high yield | Requires expertise in biocatalysis, enzyme stability can be an issue |

Conclusion: A Versatile Scaffold for the Future

The journey of substituted hydroxypiperidine carboxylic acids from natural alkaloids to high-value synthetic intermediates showcases a remarkable progression in chemical science. Initially identified as components of complex natural products in plants and microbes, their inherent biological relevance spurred chemists to devise methods for their synthesis.[1][8] Early reliance on classical resolution techniques has given way to highly efficient and selective modern methods, particularly chemo-enzymatic processes that offer a greener and more economical route to enantiomerically pure compounds.[4][5] As crucial building blocks for pharmaceuticals targeting a wide range of diseases, from cancer to allergies, the demand for these versatile scaffolds will undoubtedly continue to drive further innovation in their discovery and synthesis.[4][10]

References

- Smolecule. (n.d.). (2S,3R)-3-hydroxypiperidine-2-carboxylic acid.

- ChemicalBook. (n.d.). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.

- Smolecule. (2023, August 15). 5-Hydroxypiperidine-2-carboxylic acid.

- Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.

- Li, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI.

- Krogsgaard-Larsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as .gamma.-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry.

- Chem-Impex. (n.d.). Boc-(2S,4R-4-hydroxypiperidine-2-carboxylic acid.

- Hartung, J., et al. (n.d.). tert-Butyl 1-hydroxypiperidine-2-carboxylate. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid.

- Google Patents. (1974). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

- National Center for Biotechnology Information. (n.d.). (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. PubChem.

- Angene. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.

- Shono, T., et al. (1991). Synthesis of ?-Hydroxypiperidine Alkaloids by Anodic Oxidation of Carbamates and Hydroboration. ResearchGate.

- Goti, A., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. National Center for Biotechnology Information.

- El-Shazly, A., & Wink, M. (2014). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI.

- Wink, M. (2020). Alkaloids in Future Drug Discovery. MDPI.

- He, S., et al. (2021). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Food Science and Human Wellness.

- Kumar, A., & Kumar, A. (2023). Natural Occurrence of Alkaloids and Their Therapeutic Potential in Anti-Inflammatory Herbal Drugs. ResearchGate.

- Bang, S. C., et al. (2017). Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway. PubMed.

- Salehi, B., et al. (2019). Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. ResearchGate.

Sources

- 1. Buy (2S,3R)-3-hydroxypiperidine-2-carboxylic acid | 112241-70-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 5-Hydroxypiperidine-2-carboxylic acid | 13096-31-6 [smolecule.com]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 10898837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 10. innospk.com [innospk.com]

The Therapeutic Potential of 1-Boc-5-hydroxypiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting the central nervous system (CNS).[1][2] This technical guide explores the latent therapeutic potential of a specific, highly functionalized scaffold: 1-Boc-5-hydroxypiperidine-3-carboxylic acid. By examining structurally related compounds and established biochemical principles, we delineate a compelling hypothesis for the biological activity of its derivatives, focusing primarily on their capacity to modulate the γ-aminobutyric acid (GABA) system. This document serves as a resource for researchers, scientists, and drug development professionals, providing a framework for the synthesis, evaluation, and optimization of novel CNS-active agents derived from this versatile chemical entity. We offer detailed synthetic considerations, protocols for biological evaluation, and an analysis of potential structure-activity relationships to guide future discovery efforts.

Introduction: The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in drug design, integral to pharmaceuticals across more than twenty classes.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and the capacity to engage in specific hydrogen bonding interactions with biological targets. Derivatives of piperidine have shown a vast array of pharmacological activities, with profound implications for treating neurological and neurodegenerative diseases such as epilepsy, Alzheimer's disease, and neuropathic pain.[1][2][3]

The subject of this guide, this compound, represents a particularly promising starting point for novel drug discovery. Its key features offer a trifecta of strategic advantages:

-

The Piperidine Core: Provides a robust, three-dimensional framework analogous to many known CNS drugs.

-

GABA Analogy: The piperidine-3-carboxylic acid moiety is a structural analogue of nipecotic acid, a well-established inhibitor of GABA uptake.[3][4] This strongly suggests a predisposition for interacting with GABA transporters (GATs).

-

Functional Handles for Derivatization: The presence of a Boc-protected amine, a hydroxyl group, and a carboxylic acid provides three distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily removable, protecting group, facilitating selective modifications at other positions.

This guide will deconstruct the potential of this scaffold, beginning with synthetic strategies and moving through its most probable biological mechanism, validated testing protocols, and future outlook.

Synthetic Strategies and Derivatization

The synthesis of derivatives from the this compound core is predicated on standard, high-yield chemical transformations. The Boc protecting group on the piperidine nitrogen ensures that reactions can be selectively targeted to the carboxylic acid or hydroxyl functionalities.

A primary route for creating a diverse library of compounds is through amide coupling at the C3-carboxylic acid position. This reaction is robust and allows for the introduction of a wide array of chemical substituents, enabling fine-tuning of the molecule's properties.

The causality behind this experimental choice is clear: amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. The use of modern coupling reagents like HATU minimizes side reactions and drives the reaction to completion, ensuring high purity and yield, which are critical for generating reliable biological data.[5]

Primary Hypothesized Biological Activity: GABA Uptake Inhibition

The most compelling therapeutic potential for derivatives of this scaffold lies in the modulation of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the CNS, and its dysregulation is implicated in numerous neurological disorders, particularly epilepsy.[6] The synaptic concentration of GABA is tightly controlled by GABA transporters (GATs), which reuptake the neurotransmitter from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6]

Inhibition of GATs, particularly the neuronally-expressed GAT1, prevents this reuptake, thereby increasing the concentration and duration of GABA in the synapse.[6] This enhancement of inhibitory signaling can restore balance in hyperexcitable neural circuits, producing an anticonvulsant effect.

The structural similarity of the piperidine-3-carboxylic acid core to nipecotic acid, a potent GAT inhibitor, is the foundational insight for this hypothesis.[3] Studies on related hydroxy- and amino-substituted piperidine carboxylic acids have confirmed that this class of compounds interacts directly with the GABA uptake system.[4]

As shown in Figure 2, derivatives of the this compound scaffold are hypothesized to act as competitive inhibitors at the GAT1 transporter. By blocking this transporter, they effectively increase the amount of GABA available to bind to postsynaptic GABA-A receptors, enhancing inhibitory neurotransmission.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the core scaffold is essential for optimizing biological activity. Based on published SAR studies of related piperidine and GABA analogue series, we can postulate key relationships.[7][8]

| Modification Site | Rationale & Causality | Expected Impact on Activity |

| C3-Carboxylic Acid | Conversion to amides, esters, or other bioisosteres can alter binding interactions within the GAT active site, improve membrane permeability, and tune pharmacokinetic properties. Introducing lipophilic groups can enhance blood-brain barrier penetration. | High potential to modulate potency and selectivity. This is the primary site for library generation. |

| C5-Hydroxyl Group | This group can participate in hydrogen bonding. Esterification, etherification, or inversion of stereochemistry can probe the importance of this interaction and explore new binding pockets. | May fine-tune potency and selectivity. Stereochemistry is likely to be critical for optimal binding. |

| N1-Boc Group | While essential for synthesis, the Boc group is bulky. Its removal or replacement with smaller alkyl groups (after derivatization) is necessary to mimic known GAT inhibitors like tiagabine and assess the final compound's activity. | Removal is likely required for high-potency GAT1 inhibition. |

Table 1: Postulated Structure-Activity Relationships (SAR) for this compound Derivatives.

Experimental Protocols

To validate the therapeutic potential of novel derivatives, rigorous and reproducible experimental protocols are paramount. The following methodologies provide a self-validating system for synthesis and primary biological screening.

Protocol 1: General Procedure for Amide Derivative Synthesis

This protocol details the coupling of the core scaffold with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, Brine, Ethyl acetate, Magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) in one portion. The causality for using HATU is its high efficiency and low rate of racemization, ensuring stereochemical integrity is maintained.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Protocol 2: In Vitro [³H]-GABA Uptake Inhibition Assay in Rat Cortical Synaptosomes

This protocol provides a robust method for assessing the functional inhibition of GABA transporters. The use of synaptosomes (resealed nerve terminals) provides a biologically relevant system that endogenously expresses GATs.[9]

Materials:

-

Crude synaptosomal preparation from rat cerebral cortex.

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Test compounds (novel derivatives) dissolved in DMSO.

-

Nipecotic acid or Tiagabine (positive control GAT1 inhibitor).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rat cerebral cortices using established differential centrifugation methods. Resuspend the final P2 pellet in KRH buffer to a protein concentration of ~0.2-0.5 mg/mL.

-

Assay Setup: Aliquot synaptosomes into microcentrifuge tubes. Pre-incubate them at 37°C for 10 minutes to allow them to equilibrate.

-

Inhibitor Addition: Add test compounds at various concentrations (typically from 1 nM to 100 µM) or vehicle (DMSO) to the synaptosome suspension. Also include a positive control (e.g., 100 µM nipecotic acid). Incubate for 10 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the transporter.

-

Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA (final concentration ~50 nM) and unlabeled GABA (final concentration ~1 µM). The use of a low concentration of GABA ensures that uptake is primarily mediated by high-affinity transporters like GAT1.[10]

-

Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.[11] Immediately wash the filters three times with ice-cold KRH buffer to remove non-internalized [³H]-GABA. This rapid, cold wash is critical to prevent efflux and accurately measure accumulated radioactivity.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of [³H]-GABA taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake in the presence of a saturating concentration of a known GAT inhibitor (e.g., nipecotic acid).

-

Subtract non-specific uptake from all other values to get specific uptake.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of GABA uptake).

-

Future Directions and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel CNS therapeutics. The clear structural relationship to known GAT inhibitors provides a strong, rational basis for its exploration as a source of new anticonvulsant agents.

Future work should focus on:

-

Library Synthesis: Generation of a diverse library of amide derivatives to thoroughly explore the SAR at the C3 position.

-

Stereoselective Synthesis: The core scaffold contains multiple stereocenters. Synthesizing and testing individual stereoisomers is crucial, as biological activity is often highly dependent on specific stereochemistry.

-

Secondary Screening: Promising compounds from the primary GABA uptake assay (IC₅₀ < 1 µM) should be advanced to secondary assays, including selectivity profiling against other neurotransmitter transporters (e.g., GAT2, GAT3, BGT-1) and in vivo evaluation in animal models of epilepsy (e.g., the maximal electroshock (MES) or pentylenetetrazol (scPTZ) tests).[6][12]

References

-

Current Protocols in Pharmacology. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. Available from: [Link]

-

D. O. Berdiyorov, S. A. Norkulova, D. K. T. Diyor. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

-

ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available from: [Link]

-

ResearchGate. (n.d.). Time-dependency of synaptosome GABA uptake. It reaches the maximum level at 20 min after beginning of incubation. Available from: [Link]

-

ResearchGate. (n.d.). The time course of [³H]GABA uptake by the synaptosomes in the control,... Available from: [Link]

-

A. K. Rawat, et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available from: [Link]

-

L. An, et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed. Available from: [Link]

-